3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid
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Overview
Description
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2 It is known for its unique structure, which includes a pyrazine ring attached to a cyclohexane ring via an amino group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid typically involves the reaction of pyrazine-2-amine with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of an intermediate compound, followed by further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
2-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid: Similar structure but with different positional isomerism.
3-(Pyridin-2-ylamino)cyclohexane-1-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
3-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclohexane ring, a pyrazin-2-ylamino group, and a carboxylic acid functional group. Its molecular formula is C11H15N3O2 with a molecular weight of approximately 221.26 g/mol. This compound is primarily utilized in laboratory settings for chemical research and has potential biological applications that warrant further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for elucidating the biological activity of this compound. Similar compounds have demonstrated varying degrees of biological efficacy based on their structural features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Aminopyrazine | Contains an amino group on pyrazine | Precursor in various syntheses |
Pyrazinecarboxylic Acid | Contains a carboxylic acid group | Antimicrobial activity |
4-(3-chloro-2-fluorophenoxy)-1-[6-(1H-pyrazol-5-ylamino)pyrazin-2- | Halogen substitutions on pyrazine | Anticancer properties |
These examples highlight the potential for this compound to exhibit similar biological activities based on its unique structure.
Antimicrobial Activity
Research has indicated that derivatives of pyrazinecarboxylic acids exhibit significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens. For instance, substituted pyrazinecarboxamides have shown high activity against Mycobacterium tuberculosis H(37)Rv, with inhibition rates ranging from 54% to 72% . While specific data on this compound is lacking, its structural similarities suggest potential antimicrobial properties.
Inhibition Studies
Inhibition studies involving related compounds have demonstrated their ability to inhibit adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), which plays a role in inflammatory responses. For example, novel piperidine carboxylic acid derivatives exhibited potent inhibition of neutrophil migration in various animal models . These findings imply that this compound may also possess similar inhibitory effects on cellular processes.
Future Directions
Given the promising biological activities observed in structurally similar compounds, future research should focus on:
- In vitro and In vivo Studies : Conducting detailed studies to evaluate the biological activity of this compound in cellular and animal models.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound to clarify its pharmacological profile.
- Synthesis of Derivatives : Exploring modifications of the compound to enhance its biological activity and selectivity for specific targets.
- Clinical Applications : Assessing potential therapeutic applications in treating diseases where similar compounds have shown efficacy.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h4-5,7-9H,1-3,6H2,(H,13,14)(H,15,16) |
InChI Key |
UNJYOBIWXMEZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)NC2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
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